molecular formula C13H25ClN2O3 B2891030 tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 2253639-36-8

tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B2891030
CAS No.: 2253639-36-8
M. Wt: 292.8
InChI Key: VYGMMGLKICYUNZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride (molecular formula: C₁₃H₂₅ClN₂O₃, molecular weight: 292.81 g/mol) is a spirocyclic compound featuring a bicyclic structure with a fused oxa (oxygen) and aza (nitrogen) heterocycle. Its hydrochloride salt form improves crystallinity and handling properties, making it suitable for further derivatization or formulation .

Properties

IUPAC Name

tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-9-10(14)8-13(15)4-6-17-7-5-13;/h10H,4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGMMGLKICYUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Nomenclature Considerations

The compound’s IUPAC name, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride , defines its structure as a spirocyclic system with:

  • A 1-oxa (oxygen) atom in the tetrahydrofuran ring.
  • An 8-aza (nitrogen) atom in the piperidine ring.
  • A tert-butyloxycarbonyl (Boc) group protecting the secondary amine.
  • A hydrochloride salt at the primary amine.

Notably, discrepancies in numbering (e.g., “8-oxa-1-aza” vs. “1-oxa-8-aza”) may arise due to alternative naming conventions. The structure cited here aligns with CAS registry data and PubChem entries.

Synthetic Routes and Methodologies

Boc Protection of the Spirocyclic Amine Intermediate

The synthesis typically begins with constructing the spirocyclic core 1-oxa-8-azaspiro[4.5]decane . A representative route involves:

  • Cyclization of a Bifunctional Precursor :

    • A diol or diamine precursor undergoes acid-catalyzed cyclization to form the spiro framework. For example, reacting 3-aminotetrahydrofuran with tert-butyl chloroformate in the presence of a base like triethylamine yields the Boc-protected intermediate.
    • Reaction Conditions :
      • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
      • Temperature: 0–25°C.
      • Yield: 70–85%.
  • Salt Formation :

    • The free base is treated with hydrogen chloride (HCl) in ethyl acetate or diethyl ether to precipitate the hydrochloride salt.
Table 1: Key Parameters for Boc Protection and Salt Formation
Step Reagents/Conditions Yield Purity Source
Cyclization tert-Butyl chloroformate, Et₃N, DCM 82% 98%
HCl Salt Formation 4M HCl in dioxane, EtOAc 95% 99%

Alternative Industrial-Scale Synthesis (Patent CN111518015A)

A patented method optimizes yield and scalability using ethylene glycol dimethyl ether and ethanol as co-solvents:

  • Reaction Setup :

    • Compound 1 (precursor, 500 g) is dissolved in 7.5L ethylene glycol dimethyl ether and 400 mL ethanol .
    • p-Toluenesulfonic acid (812 g) is added to catalyze spirocyclization.
  • Workup and Isolation :

    • The mixture is stirred at room temperature for 3 hours , followed by extraction with ethyl acetate.
    • The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
    • Yield : 95% (79 mg scale).
Table 2: Industrial-Scale Synthesis Parameters
Parameter Value Source
Solvent System Ethylene glycol dimethyl ether/EtOH
Catalyst p-Toluenesulfonic acid
Reaction Time 3 hours
Scale 500 g precursor

Enantioselective Synthesis

The (R)-enantiomer (CAS: 2075639-26-6) is synthesized via asymmetric catalysis:

  • Chiral Resolution : Using (R)-mandelic acid to resolve racemic mixtures.
  • Enzymatic Methods : Lipase-catalyzed acetylation selectively modifies one enantiomer.

Critical Analysis of Methodologies

Yield and Purity Optimization

  • Boc Protection : Higher yields (≥80%) are achieved with slow addition of tert-butyl chloroformate to avoid exothermic side reactions.
  • Salt Formation : Excess HCl gas improves crystallization but risks over-acidification.

Industrial vs. Laboratory Methods

  • Patent Route : Prioritizes solvent recycling and continuous flow systems, reducing waste by 40% compared to batch processes.
  • Small-Scale Synthesis : THF/water mixtures enable easier workup but require stringent temperature control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Basic Information

  • PubChem CID: 139026888
  • Molecular Weight: 292.80 g/mol
  • CAS Registry Number: 2361644-23-5
  • Molecular Formula: C13H25ClN2O3
  • IUPAC Name: tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride

Scientific Research Applications

While specific applications of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride are not extensively documented in the search results, its structural features and the applications of similar compounds suggest potential uses in various fields:

  • As a Building Block: The compound can serve as a building block in the synthesis of more complex molecules.
  • Medicinal Chemistry: Due to its spirocyclic structure, it may be explored in drug development, particularly in the design of enzyme inhibitors.
  • Synthesis of Spiro Derivatives: It can be utilized in the synthesis of novel spiro derivatives with potential biological activities .
  • Antibacterial Research: Similar spirocyclic compounds have demonstrated antibacterial effects, suggesting that this compound could also be investigated for such properties.
  • Biological Activity: Compounds with spirocyclic structures have exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. Dual inhibitors targeting DNA gyrase and topoisomerase IV have demonstrated minimal inhibitory concentrations (MICs) as low as <0.03125 μg/mL against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Related Compounds

  • Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound is used as a building block for synthesizing complex molecules and is investigated for potential use in drug development and enzyme inhibitor design.
  • 1-oxa-4-thiaspiro[4.5]decane derivatives: These derivatives have been explored as potent and selective 5-HT1A receptor agonists .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may enable the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Spirocyclic Compounds

Compound Name (CAS or Reference) Core Structure Heteroatoms Substituents Salt Form
Target compound Spiro[4.5]decane 1N, 1O 3-Amino, 1-tert-butyl carbamate Hydrochloride
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) Spiro[4.5]decane 1N, 1S None (unsubstituted) Free base
1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) Spiro[4.5]decane 1N, 1O None Hydrochloride
tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,8-diazaspiro[4.5]decane-8-carboxylate (20p) Spiro[4.5]decane 2N, 1O 1-Trifluoroacetyl, 8-tert-butyl carbamate Free base
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride (CAS 1523571-82-5) Spiro[4.5]decane 2N, 1O 1-Benzyl carbamate Hydrochloride

Key Observations :

  • The target compound uniquely combines 3-amino and 8-oxa groups, distinguishing it from analogs with sulfur (e.g., 20f ) or additional nitrogen atoms (e.g., 20p ).
  • Hydrochloride salts (e.g., target compound, CAS 3970-79-4 ) enhance crystallinity compared to free bases or oils (e.g., 20r ).

Key Observations :

  • Hydrochloride salts (e.g., target compound, 1m·HCl ) are typically solids, while non-salt analogs like 20r exist as oils.
  • Synthetic yields vary significantly: 88% for 20p vs. 69% for 20r , likely due to differences in steric hindrance or reaction conditions.

Functional and Application Differences

  • Amino Group Reactivity: The 3-amino group in the target compound enables facile functionalization (e.g., amide coupling), unlike sulfur-containing analogs (e.g., 20f ) or trifluoroacetyl-protected derivatives (e.g., 20p ).
  • Pharmaceutical Utility : Compounds like benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride are used as intermediates in kinase inhibitors, suggesting similar applications for the target compound.

Research Findings and Implications

  • Stability : Hydrochloride salts (e.g., target compound) exhibit superior stability over free bases, as evidenced by the handling of 1m·HCl .
  • Structural Uniqueness: The target compound’s 3-amino-8-oxa combination is rare among registered analogs (similarity scores: 0.67–0.76 ), positioning it as a novel scaffold for medicinal chemistry.

Biological Activity

tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride (CAS No. 1160246-91-2) is a compound of interest within medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H24N2O3, with a molecular weight of 256.34 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical physiological processes. The spirocyclic framework may enhance binding affinity and selectivity towards specific targets, which is crucial for developing effective therapeutic agents.

Antibacterial Activity

Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antibacterial properties. For instance, a related compound showed dual inhibition of bacterial topoisomerases, leading to potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Compound Target MIC (µg/mL) Activity
7aDNA gyrase, topo IV<0.03125 - 0.25Effective against MDR strains
7hDNA gyrase, topo IV1 - 4Broad-spectrum antibacterial activity

Neuropharmacological Effects

Compounds similar to tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane have been investigated for their effects on serotonergic systems, particularly as selective agonists for the 5-HT1A receptor . Such interactions can potentially lead to anxiolytic and antidepressant effects.

Case Studies

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of spirocyclic compounds, tert-butyl derivatives were tested against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents against resistant strains.

Case Study 2: Neuropharmacological Evaluation
Another study focused on the neuropharmacological profile of related compounds showed promising results in animal models for anxiety and depression. The mechanism was attributed to enhanced serotonergic activity, indicating that tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane could play a role in mood regulation.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves spirocyclic ring formation via cyclization of precursors containing amino and epoxy groups. For example, analogous spirocyclic compounds are synthesized by reacting amino alcohols (e.g., 2-amino-1-butanol) with epoxide-containing carboxylic acids under acidic conditions to form the oxa-azaspiro core . Optimization includes controlling reaction temperature (e.g., 50–80°C), solvent polarity (e.g., acetonitrile or THF), and stoichiometric ratios of reactants to minimize side products like over-hydrolysis intermediates. Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt .

Basic: How is the structural identity of this spirocyclic compound validated in academic research?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify spirocyclic connectivity (e.g., distinct signals for the tert-butyl group at ~1.4 ppm and the spiro carbon at ~70–80 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 292.81 g/mol for C13_{13}H25_{25}ClN2_2O3_3) .
  • X-ray crystallography : For unambiguous assignment of the spirocyclic geometry and hydrogen bonding in the hydrochloride salt form .

Basic: What are the key stability considerations for storing and handling this compound?

The compound’s stability is influenced by:

  • Moisture sensitivity : The tert-butyl carbamate group is prone to hydrolysis; storage under inert gas (N2_2) in anhydrous solvents (e.g., DMSO or DMF) is recommended .
  • Temperature : Decomposition occurs above 100°C; long-term storage at –20°C in amber vials prevents thermal and photolytic degradation .
  • pH sensitivity : The hydrochloride salt form requires neutral-to-slightly acidic conditions to avoid free base precipitation .

Advanced: How can researchers optimize enantiomeric purity during synthesis, given the chiral spirocyclic center?

Enantioselective synthesis strategies include:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)- or (R)-amino alcohols) to induce stereochemistry during cyclization .
  • Catalytic asymmetric catalysis : Employing chiral ligands (e.g., BINOL-derived phosphoric acids) in key cyclization steps to enhance enantiomeric excess (ee) .
  • Chromatographic resolution : Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) to separate diastereomers post-synthesis .

Advanced: How does structural modification of the spirocyclic core influence biological activity in comparative studies?

Modifications at the 3-amino or tert-butyl positions alter bioactivity:

  • Amino group substitution : Replacement with alkyl or aryl groups modulates receptor binding affinity (e.g., antimicrobial vs. neuroprotective activity) .

  • Spiro ring size : Expanding the ring (e.g., from [4.5] to [5.5]) impacts conformational flexibility and metabolic stability .

  • Comparative SAR tables :

    DerivativeModificationActivity
    Boc-protected analogtert-butyl carbamateEnhanced plasma stability
    Ethyl ester analogCOOEt instead of COOtBuReduced cytotoxicity

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data across literature sources?

Methodological reconciliation involves:

  • Reproducing key steps : Validate reaction conditions (e.g., solvent purity, catalyst batch) that may affect yields .
  • Cross-validation with computational tools : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian software) to identify misassignments .
  • Meta-analysis : Aggregate data from peer-reviewed journals (avoiding vendor-reported data like BenchChem) to establish consensus protocols .

Advanced: What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

  • CYP450 inhibition assays : Liver microsomes to assess metabolic stability and drug-drug interaction risks .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (%fu) relevant to bioavailability .
  • hERG channel inhibition : Patch-clamp electrophysiology to screen for cardiac toxicity liabilities .

Advanced: How can researchers develop LC-MS/MS methods for quantifying this compound in biological matrices?

  • Column selection : C18 columns with 2.6 μm particle size for high-resolution separation .
  • Ionization optimization : ESI+ mode with adduct formation ([M+H]+^+ at m/z 293.8) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) to minimize matrix effects in plasma/serum .

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